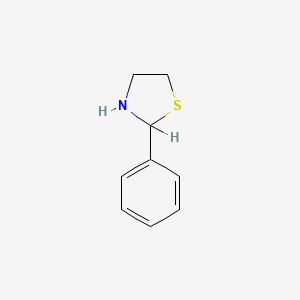

2-Phenylthiazolidine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-phenyl-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9-10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOMVTLTYYYYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60903063 | |

| Record name | NoName_3651 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4569-82-8 | |

| Record name | 2-Phenylthiazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4569-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylthiazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylthiazolidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-PHENYLTHIAZOLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP6UVF85UR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Phenylthiazolidine

Regioselective and Stereoselective Synthesis of 2-Phenylthiazolidine Scaffolds

The construction of the this compound ring with precise control over the arrangement of substituents is crucial for tuning its biological and chemical properties. Modern synthetic methods focus on achieving high levels of regio- and stereoselectivity.

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are highly efficient for building molecular complexity and are well-suited for creating libraries of thiazolidine (B150603) derivatives. nih.govnih.gov A prevalent MCR for synthesizing the thiazolidinone core involves the one-pot condensation of an aldehyde (such as benzaldehyde), an amine, and thioglycolic acid. This approach is valued for its high atom economy and procedural simplicity. nih.gov

Advanced MCRs have been developed to yield more complex structures. For instance, a copper-catalyzed one-pot, four-component reaction of an amine, a ketone, an alkyne, and an isothiocyanate can produce highly substituted thiazolidin-2-imines. nih.gov This process involves the initial formation of a propargylamine (B41283) intermediate, which then reacts with the isothiocyanate and undergoes a regioselective 5-exo-dig S-cyclization to form the final product. nih.gov Another sophisticated approach is the domino ring-opening cyclization (DROC) of activated aziridines with isothiocyanates, which furnishes 2-iminothiazolidines with high yields. nih.gov

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three-Component | Aldehyde, Amine, Thioglycolic Acid | β-cyclodextrin-SO3H, Solvent-free | Thiazolidin-4-one | |

| Four-Component | Amine, Ketone, Alkyne, Isothiocyanate | CuCl2, Neat | Thiazolidin-2-imine | nih.gov |

| Domino Reaction | N-arylsulfonylaziridine, Isothiocyanate | BF3·OEt2, CH2Cl2 | 2-Iminothiazolidine | nih.gov |

| Three-Component | Nitroepoxide, Primary Amine, Carbon Disulfide | H2O, Ambient Temperature | Thiazolidine-2-thione | nih.gov |

Catalysis is fundamental to the efficient and selective synthesis of this compound systems. A wide array of catalysts, including Lewis acids, heterogeneous catalysts, and green catalysts, have been employed to improve reaction rates, yields, and selectivity. nih.gov

Lewis acids such as Boron trifluoride etherate (BF₃·OEt₂) are effective in activating substrates, as seen in the DROC reaction of aziridines and isothiocyanates. nih.gov In this mechanism, the Lewis acid activates the aziridine (B145994) ring, facilitating a nucleophilic attack by the isothiocyanate, which leads to a regio- and stereoselective cyclization. nih.gov

Nanoparticle catalysts represent a frontier in this field. For example, magnetically recyclable nano-CoFe₂O₄@SiO₂/PrNH₂ has been used as an efficient green catalyst for the MCR synthesis of 1,3-thiazolidin-4-ones. nih.gov Similarly, β-cyclodextrin-SO₃H has been successfully used as a highly active and reusable catalyst for the one-pot, three-component synthesis of 2,3-disubstituted thiazolidin-4-ones under solvent-free conditions.

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| BF3·OEt2 | Domino Ring-Opening Cyclization | High regioselectivity and stereoselectivity | nih.gov |

| β-cyclodextrin-SO3H | Three-Component Condensation | High yield, reusable, solvent-free conditions | |

| CuCl2 | Four-Component Reaction | Enables one-pot synthesis of complex structures | nih.gov |

| Ammonium Persulfate (APS) | Three-Component Condensation | Economical, solvent-free, high atom economy | nih.gov |

The integration of green chemistry principles into synthetic methodologies aims to reduce environmental impact. frontiersin.org For this compound synthesis, this involves the use of environmentally benign solvents, reusable catalysts, and solvent-free reaction conditions. nih.govnih.gov

The use of deep eutectic solvents (DESs) as both reaction medium and catalyst for Knoevenagel condensation to produce thiazolidinedione derivatives is a prime example of a green approach. frontiersin.org These solvents are biodegradable, have low toxicity, and can be easily prepared. frontiersin.org Catalyst- and solvent-free synthesis has also been achieved; for instance, 2-iminothiazolidines can be produced from inactive aziridines and aroyl isothiocyanates at room temperature without any catalyst or solvent. nih.gov Furthermore, some MCRs can be performed in water, the most environmentally friendly solvent, such as the one-pot, three-component synthesis of thiazolidine-2-thiones from nitroepoxides, primary amines, and carbon disulfide. nih.gov

Controlling the three-dimensional structure of this compound derivatives is critical, as different stereoisomers can exhibit vastly different biological activities. Enantiomerically pure starting materials are often used to induce chirality in the final product. A common strategy involves the reaction of L-cysteine hydrochloride monohydrate with a substituted benzaldehyde (B42025), which typically proceeds at room temperature to form 2-(substituted phenyl)thiazolidine-4-carboxylic acids. mdpi.com

Catalytic asymmetric synthesis provides a more elegant approach. The Lewis acid-catalyzed DROC of non-racemic activated aziridines with isothiocyanates can generate 2-iminothiazolidines with excellent enantioselectivity. nih.gov The mechanism involves an Sₙ2-type ring-opening that inverts the configuration at one stereocenter, followed by cyclization to afford an enantiospecific product. nih.gov Similarly, the reaction of β-aminoalcohols with 2,5-dihydroxy-1,4-dithiane can lead to the formation of oxazolidinylthiazolidines, where two new stereogenic centers are created with high enantiospecificity in a one-pot reaction. researchgate.net

| Method | Chiral Source | Key Feature | Product | Reference |

|---|---|---|---|---|

| Condensation Reaction | L-cysteine | Use of a chiral amino acid starting material | (2R,4R)-2-Phenylthiazolidine-4-carboxylic acid | mdpi.com |

| Domino Ring-Opening Cyclization | Chiral Aziridine | Lewis acid-catalyzed, Sₙ2 inversion | Enantioenriched 2-Iminothiazolidines | nih.gov |

| One-Pot Condensation | Chiral β-aminoalcohol | High enantiospecificity, formation of two stereocenters | Oxazolidinylthiazolidines | researchgate.net |

This compound-4-carboxamides are a significant class of derivatives that are often synthesized for biological evaluation. mdpi.comnih.gov The synthesis is typically a two-step process. The first step is the formation of the this compound-4-carboxylic acid nucleus, as described previously, by reacting L-cysteine with an appropriately substituted benzaldehyde. mdpi.com

The second step involves the coupling of this carboxylic acid with a desired amine to form the amide bond. This is a standard peptide coupling reaction, often mediated by activating agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). mdpi.com The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) at room temperature. This modular approach allows for the synthesis of a diverse library of carboxamide derivatives by simply varying the amine component. mdpi.com

Functionalization and Derivatization of the this compound Ring

The functionalization of a pre-formed this compound ring is a key strategy for creating analogues with diverse properties. The most common point of functionalization is the carboxylic acid group at the C4 position, which serves as a versatile handle for derivatization, primarily through the formation of amides as detailed in section 1.1.5. mdpi.com

Beyond amide formation, other derivatizations are possible. For instance, the nitrogen atom at the N3 position can be functionalized. The synthesis of thiazolidine-2-thione derivatives often begins with the formation of the core ring from aminoethanol and carbon disulfide, followed by reactions at the nitrogen atom. plos.org This can include reactions with triphosgene (B27547) to form a carbonyl chloride intermediate, which can then react with various amines to yield N-acylated products. plos.org While many derivatization studies focus on the broader class of thiazolidines, these principles can be applied to the this compound scaffold to access novel chemical entities.

Synthesis of this compound-4-Carboxylic Acid Derivatives

The synthesis of this compound-4-carboxylic acid and its derivatives is a cornerstone of thiazolidine chemistry, typically achieved through the condensation of L-cysteine with benzaldehyde or its substituted analogues. This reaction provides a direct route to the core heterocyclic system.

The general synthesis involves reacting L-cysteine with a selected benzaldehyde in a solvent system like ethanol (B145695) and water at room temperature. nih.govmdpi.com This condensation reaction leads to the cyclization and formation of (2RS,4R)-2-arylthiazolidine-4-carboxylic acids (AT-CAs). nih.gov The reaction yields a mixture of diastereomers, specifically cis-(2R,4R) and trans-(2S,4R), due to the creation of a new stereocenter at the C2 position. researchgate.netnanobioletters.com The ratio of these isomers can be influenced by the solvent used; for instance, DMSO tends to favor the trans isomer, while CDCl3 favors the cis isomer. nanobioletters.com

Further derivatization of the carboxylic acid moiety is commonly performed to generate a library of compounds with diverse properties. A primary method involves the synthesis of amides. This is typically achieved by first protecting the nitrogen of the thiazolidine ring, often with a Boc group, to prevent side reactions. nih.gov The protected carboxylic acid is then coupled with various amines using activating agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in combination with 4-Dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt). nih.govmdpi.com The final step involves the removal of the protecting group, often with trifluoroacetic acid (TFA), to yield the target amide derivatives. nih.gov

A summary of representative synthetic steps is provided in the table below.

| Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| L-Cysteine, Substituted Benzaldehyde | Ethanol/Water, Room Temperature | 2-(Substituted phenyl)thiazolidine-4-carboxylic acid | nih.govmdpi.com |

| 2-Arylthiazolidine-4-carboxylic acid | Boc-anhydride | Boc-protected 2-arylthiazolidine-4-carboxylic acid | nih.gov |

| Boc-protected acid, Amine | EDCI/HOBt or EDC.HCl/DMAP | Boc-protected 2-arylthiazolidine-4-carboxamide | nih.govmdpi.com |

| Boc-protected amide | Trifluoroacetic acid (TFA) | 2-Arylthiazolidine-4-carboxamide | nih.gov |

Modification at the Nitrogen and Sulfur Heteroatoms

The nitrogen and sulfur atoms within the this compound ring are key sites for chemical modification, allowing for the introduction of new functional groups and the modulation of the molecule's electronic and steric properties.

Nitrogen Atom Modification: The secondary amine at the N3 position is a common site for acylation. This reaction enhances the lipophilicity of the molecule and can be crucial for its biological activity. nih.govmedchemexpress.com N-acylation can be readily achieved by reacting the this compound core with acyl chlorides, such as acetyl chloride or fatty acid chlorides of varying lengths, in the presence of a base like triethylamine. nih.govnih.gov For instance, N-acetylation has been performed using acetyl chloride or acetic anhydride. nih.govnanobioletters.com Another significant modification involves the quaternization of a nitrogen atom in a substituent attached to the thiazolidine ring. For example, a 2-(pyridine-2-yl)thiazolidine can be N-acylated and subsequently treated with methyl iodide to form a cationic 1-methyl-2-(3-acyl-thiazolidin-2-yl)pyridin-1-ium-iodide derivative. nih.gov

Sulfur Atom Modification: The sulfur heteroatom at the S1 position can be oxidized to form sulfoxides and sulfones, which introduces a chiral center at the sulfur atom and significantly alters the polarity and hydrogen-bonding capabilities of the molecule. researchgate.net Selective oxidation of related 3-aryl-2-phenyl-1,3-thiazolidin-4-ones has been demonstrated using Oxone® (potassium peroxymonosulfate). The reaction conditions can be controlled to selectively yield either the sulfoxide (B87167) or the sulfone. researchgate.net For example, using 3 equivalents of Oxone® at room temperature results in the exclusive formation of the sulfoxide. researchgate.net In contrast, increasing the equivalents of Oxone® and elevating the temperature leads to the formation of the sulfone. researchgate.net Studies on the oxidation of the closely related 2-phenylthiazolines have shown that strong oxidants can also lead to ring-opening, producing benzoylamino sulfonic acids or disulfides, indicating the reactivity of the sulfur atom and its influence on ring stability. rsc.orgresearchgate.net

| Heteroatom | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Nitrogen | N-Acylation | Acetyl chloride or Fatty acid chlorides / Triethylamine | N-Acyl-2-phenylthiazolidine | nih.govnih.gov |

| Sulfur | S-Oxidation | Oxone® (3 equiv., room temp.) | This compound sulfoxide | researchgate.net |

| Sulfur | S-Oxidation | Oxone® (>3 equiv., high temp.) | This compound sulfone | researchgate.net |

Incorporation of Heterocyclic Moieties onto this compound

Building upon the this compound core by attaching other heterocyclic rings is a synthetic strategy used to create complex molecules with potentially enhanced biological activities. This can be achieved by using a functionalized thiazolidine derivative as a scaffold for the synthesis of a new ring system.

One notable example is the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. The process begins with a this compound-4-carboxylic acid derivative, which is first N-acetylated and then converted to its corresponding acid hydrazide by reacting with hydrazine (B178648) hydrate. nanobioletters.com This hydrazide intermediate serves as the key building block. The 1,3,4-oxadiazole ring is then formed by reacting the hydrazide with various carboxylic acids in the presence of a dehydrating agent like phosphoryl chloride, or with carbon disulfide and potassium hydroxide (B78521) to introduce a mercapto group on the oxadiazole ring. nanobioletters.com

Another approach involves the introduction of a cationic heterocyclic moiety. For example, 2-(pyridine-2-yl)thiazolidine can be synthesized and then quaternized. The nitrogen atom of the pyridine (B92270) ring is methylated using methyl iodide, resulting in a cationic pyridinium (B92312) group being attached at the C2 position of the thiazolidine ring. nih.gov

Generation of Fused Ring Systems Involving this compound

The this compound ring can undergo rearrangements and cyclization reactions to form more complex, fused bicyclic or polycyclic systems. These transformations often involve breaking one of the bonds within the thiazolidine ring and forming new rings.

A sophisticated example is the rearrangement of a 2-phenyl substituted thiazolidine derivative to form a fused oxathiane–γ-lactam bicyclic system. rsc.org This transformation is proposed to proceed through the breaking of the C2–N bond. The aromatic system at the C2 position is believed to stabilize a key sulfonium (B1226848) ion intermediate through conjugation. rsc.org Subsequent intramolecular reactions, including a nucleophilic substitution between the secondary amine group and a carbonyl moiety, lead to the formation of the lactam and the final fused bicyclic product in a stereoselective manner. rsc.org This type of rearrangement highlights the advanced chemical transformations possible with the thiazolidine scaffold, enabling the construction of intricate molecular architectures.

Mechanistic Investigations of this compound Synthetic Pathways

Understanding the reaction mechanisms, intermediates, and transition states involved in the synthesis of this compound is crucial for optimizing reaction conditions and controlling product stereochemistry.

Kinetic Studies in this compound Formation

The formation of this compound from L-cysteine and benzaldehyde is a reversible condensation reaction. While specific, detailed kinetic studies focusing solely on the formation of this compound are not extensively detailed in the surveyed literature, the general mechanism is well-understood. The reaction rate and equilibrium position are dependent on factors such as pH, temperature, and solvent. The formation of diastereomers and the influence of the solvent on their ratios suggest that the reaction proceeds through intermediates that can epimerize at the C2 position. researchgate.netnanobioletters.com Kinetic analysis has been applied to study the biological activity of this compound derivatives, for example, as competitive inhibitors of enzymes, but not extensively to the initial synthetic reaction itself. nih.gov

Exploration of Reaction Intermediates and Transition States

The synthesis of the thiazolidine ring is widely accepted to proceed through a key intermediate. The initial step involves the reaction between the amine group of L-cysteine and the carbonyl group of benzaldehyde to form an imine (or its protonated form, an iminium ion), also known as a Schiff base. nih.gov

This imine intermediate is then poised for intramolecular cyclization. The thiol group of the cysteine moiety acts as a nucleophile, attacking the electrophilic carbon of the imine. nih.gov This ring-closing step is the crucial transformation that forms the five-membered thiazolidine ring. The transition state for this step involves the approach of the sulfur nucleophile to the imine carbon. The stereochemistry of the final product is determined during this cyclization. The formation of a sulfonium ion has also been proposed as a key intermediate in rearrangement reactions of this compound derivatives, highlighting the reactivity of the sulfur atom and its ability to stabilize positive charges through conjugation with the C2-phenyl group. rsc.org

Biological Activities and Pharmacological Potential of 2 Phenylthiazolidine Derivatives

Anti-Cancer and Anti-Proliferative Efficacy

Numerous studies have investigated the potential of 2-phenylthiazolidine derivatives and related structures as cytotoxic agents against various cancer cell lines. These compounds often exert their effects by inhibiting cell proliferation and inducing programmed cell death (apoptosis).

A wide array of this compound derivatives and related thiazole (B1198619)/thiazolidinone scaffolds have demonstrated potent cytotoxic activity against human cancer cell lines. For instance, certain thiazole incorporated phthalimide (B116566) derivatives have shown significant efficacy, with compound 5b exhibiting an IC50 value of 0.2 µM against MCF-7 breast cancer cells, and compound 5k demonstrating an IC50 of 0.6 µM against MDA-MB-468 cells nih.gov. Similarly, a 2-thioxoimidazolidin-4-one derivative (compound 4) displayed remarkable cytotoxicity against HepG2 liver cancer cells with an IC50 of 0.017 µM mdpi.com. Other derivatives, such as 2-phenylnaphthalenoid amide derivatives, have also shown potent antiproliferative effects, with compound K10 displaying an IC50 of 0.33 µM against HepG-2 cells researchgate.net.

The mechanism by which these compounds exert their cytotoxic effects frequently involves the induction of apoptosis. For example, specific 2-phenylthiazole-4-carboxamide (B13865131) derivatives have been shown to induce apoptosis in HepG2 cells through cell cycle arrest at the G2 phase researchgate.net. Furthermore, studies on 2-thioxoimidazolidin-4-one derivatives have indicated that compound 4 not only induces apoptosis but also arrests the cell cycle at the G2/M phase, upregulates pro-apoptotic genes (such as p53, PUMA, Caspase 3, 8, and 9), and downregulates the anti-apoptotic gene Bcl-2 mdpi.com. Similarly, certain thiazole incorporated phthalimide derivatives have been found to induce apoptosis via the intrinsic pathway, as evidenced by DNA fragmentation and caspase-3 activity nih.gov.

While broad-spectrum anti-cancer activity is observed, some studies have highlighted the potential of specific this compound derivatives against particular cancer types, including melanoma and prostate cancer. Phenoxyacetylthiosemicarbazide derivatives have been evaluated against multiple melanoma and prostate cancer cell lines, suggesting potential dual-targeting capabilities nih.gov.

More specifically, this compound derivatives of lysophosphatidic acid have been investigated for their growth inhibitory activity in prostate cancer cell lines. Certain compounds within this class demonstrated selective activity against prostate cancer cells, with one derivative exhibiting an IC50 of 2–8 µM against these cells, compared to a significantly higher IC50 (26 µM) against a control cell line aacrjournals.org. Additionally, various thiazolidinone derivatives have been assessed for their efficacy against prostate cancer cell lines such as PC-3, DU-145, and LNCaP, indicating the relevance of the thiazolidine (B150603) scaffold in targeting this malignancy aacrjournals.orgresearchgate.netmdpi.combiorxiv.org. For instance, the aminosteroid (B1218566) derivative RM-581 showed potent antiproliferative activity against prostate cancer cell lines, with IC50 values as low as 0.5 µM against the LAPC-4 cell line mdpi.com.

The anti-cancer effects of this compound derivatives are mediated through a variety of molecular mechanisms. These include:

Cell Cycle Arrest: Several derivatives have been shown to arrest the cell cycle at different phases, such as G0/G1 or G2/M, thereby inhibiting cell proliferation and promoting cell death mdpi.comresearchgate.netxiahepublishing.com.

Apoptosis Induction: A common mechanism involves triggering programmed cell death through intrinsic or extrinsic pathways, often involving the modulation of key apoptotic proteins like caspases and Bcl-2 family members nih.govmdpi.comresearchgate.netfrontiersin.org.

Pathway Inhibition: Some compounds have been found to inhibit critical signaling pathways implicated in cancer progression, such as the PI3K/AKT pathway mdpi.com.

Enzyme Inhibition: Inhibition of enzymes like topoisomerase IIα has also been identified as a mechanism of action for certain derivatives, leading to DNA damage and cell death researchgate.net.

ROS Generation and Mitochondrial Dysfunction: Some derivatives can induce oxidative stress by increasing reactive oxygen species (ROS) accumulation, leading to mitochondrial dysfunction and subsequent apoptosis frontiersin.org.

Receptor Modulation: Derivatives targeting specific receptors or cellular processes, such as those interfering with Met mutations or PDGFRβ phosphorylation, have also been reported plos.org.

PPARγ Agonism: While primarily linked to metabolic and anti-inflammatory effects, activation of peroxisome proliferator-activated receptor gamma (PPARγ) by some this compound-4-carboxylic acid derivatives is also suggested to influence cell proliferation and apoptosis, potentially contributing to their anti-cancer activity ontosight.aieurekaselect.com.

Enzyme Inhibition Studies

Beyond their anti-cancer properties, this compound derivatives have demonstrated significant potential as enzyme inhibitors, particularly targeting tyrosinase.

Tyrosinase is a key enzyme in the melanogenesis pathway, responsible for the biosynthesis of melanin (B1238610). Derivatives of this compound, due to their structural resemblance to natural substrates like tyrosine and L-DOPA, are capable of inhibiting tyrosinase activity. This inhibition can lead to reduced melanin production, making these compounds of interest for cosmetic applications (skin whitening) and potentially for conditions involving melanin overproduction.

Studies have shown that various 2-(substituted phenyl)thiazolidine-4-carboxamide derivatives exhibit potent tyrosinase inhibitory activity. For instance, compound 3c demonstrated a strong inhibitory effect with an IC50 value of 16.5 ± 0.37 µM against mushroom tyrosinase, comparable to the standard inhibitor kojic acid mdpi.comresearchgate.net. Other derivatives, such as compound 2 from a related series, were found to be significantly more potent than kojic acid scilit.com. Similarly, specific thiazolidinone derivatives have also shown promising tyrosinase inhibition, with IC50 values in the micromolar range researchgate.net. The compound (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid (2g) exhibited significant inhibition of mushroom tyrosinase, suggesting its potential as a tyrosinase inhibitor nih.gov.

Kinetic studies have elucidated the mode of tyrosinase inhibition by several this compound derivatives. Many of these compounds act as competitive inhibitors , meaning they bind to the enzyme's active site, directly competing with the natural substrate. For example, compounds 1 and 2 from a series of 2-(substituted phenyl)thiazolidine-4-carboxamide derivatives were identified as competitive inhibitors of mushroom tyrosinase scilit.com. Likewise, compound 2g, a 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivative, was also characterized as a competitive inhibitor nih.gov. Similarly, the thiazolidinone derivative 4d demonstrated reversible competitive inhibition kinetics with a Ki value of 31.0 µM researchgate.net. These findings suggest that the structural features of these this compound derivatives allow them to effectively occupy the tyrosinase active site, thereby blocking its catalytic function.

Compound List

this compound

this compound-4-carboxylic acid

2-(substituted phenyl)thiazolidine-4-carboxamide derivatives

2-phenylthiazole-4-carboxamide derivatives

2-thioxoimidazolidin-4-one derivatives

2-phenylnaphthalenoid amide derivatives

Thiazole incorporated phthalimide derivatives

Aminosteroid derivative RM-581

Thiazolidinone derivatives

(2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid

MHY1556 (dihydro-5H-indeno[5,6-d]thiazol-2-yl)benzene-1,3-diol

6-(3-iodophenylthiourenyl)saccharin

Biphenyl compound 21

Tyrosinase Inhibition Mechanisms

Anti-Diabetic and Metabolic Disorder Research

The management of diabetes mellitus and associated metabolic disorders remains a critical global health challenge. Thiazolidine derivatives, including those featuring the this compound moiety, have emerged as compounds of interest due to their potential to influence key metabolic pathways.

Glucose Homeostasis Modulation

Several studies highlight the role of thiazolidine derivatives in modulating glucose homeostasis, primarily through mechanisms related to insulin (B600854) sensitization. Specifically, compounds incorporating the this compound structure have been investigated for their potential as peroxisome proliferator-activated receptor gamma (PPARγ) agonists. PPARγ activation is a well-established mechanism by which thiazolidinediones (TZDs), a related class of compounds, improve insulin sensitivity, leading to better glucose control in type 2 diabetes ontosight.ainih.govnih.govnih.gov. Research has shown that certain this compound-4-one derivatives can significantly reduce blood glucose levels in hyperglycemic animal models, suggesting a direct impact on glucose metabolism researchgate.netbioline.org.brbioline.org.brajol.info. These compounds have demonstrated antidiabetic effects that are comparable to or even stronger than established antidiabetic drugs like rosiglitazone (B1679542) in preclinical studies researchgate.netbioline.org.brbioline.org.brajol.info.

Impact on Serum Biochemical Parameters in Hyperglycemia

Beyond their effects on blood glucose levels, this compound derivatives have also shown beneficial effects on various serum biochemical parameters in hyperglycemic conditions. Preclinical studies involving hyperglycemic rats treated with specific this compound-4-one derivatives reported significant improvements in lipid profiles and kidney function markers. These improvements included a decrease in serum cholesterol, triglyceride, creatinine, and urea (B33335) levels. Concurrently, levels of high-density lipoprotein (HDL) and total protein were observed to increase researchgate.netbioline.org.brbioline.org.brajol.info. These findings suggest that these compounds may offer a broader metabolic benefit by addressing dyslipidemia and potentially mitigating kidney damage associated with hyperglycemia.

Table 1: Changes in Serum Biochemical Parameters in Hyperglycemic Rats Treated with this compound-4-one Derivatives

| Biochemical Parameter | Observed Change After Treatment | Reference |

| Serum Cholesterol | Decrease | researchgate.netbioline.org.brbioline.org.brajol.info |

| Triglyceride | Decrease | researchgate.netbioline.org.brbioline.org.brajol.info |

| Creatinine | Decrease | researchgate.netbioline.org.brbioline.org.brajol.info |

| Urea | Decrease | researchgate.netbioline.org.brbioline.org.brajol.info |

| HDL Level | Increase | researchgate.netbioline.org.brbioline.org.brajol.info |

| Total Protein | Increase | researchgate.netbioline.org.brbioline.org.brajol.info |

Anti-Infective and Antimicrobial Activities

The emergence of drug-resistant pathogens necessitates the continuous search for novel antimicrobial agents. Thiazolidine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Various thiazole and thiazolidine derivatives have exhibited promising antibacterial activity against a range of pathogens. Studies have reported that certain thiazolidine derivatives display activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and also against Gram-negative bacteria like Escherichia coli biointerfaceresearch.commdpi.comresearchgate.net. While some derivatives showed activity primarily against Gram-positive strains, others demonstrated broader efficacy researchgate.netrjptonline.org. The specific structural modifications on the thiazolidine ring and attached phenyl groups appear to significantly influence the spectrum and potency of antibacterial action biointerfaceresearch.comscienceopen.comnih.gov.

Antifungal Activities

The antifungal potential of this compound derivatives and related structures has also been explored. Certain 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones have shown significant antifungal activity against fungal species like Lomentospora prolificans and Cryptococcus neoformans, with some compounds exhibiting better efficacy than standard antifungal agents like fluconazole (B54011) biorxiv.org. Furthermore, a (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648) derivative demonstrated broad-spectrum antifungal activity against various pathogenic fungi, including Candida and Aspergillus species, with minimum inhibitory concentrations (MICs) in the range of 0.0625-4 μg/mL nih.gov. Other thiazolidine derivatives have also shown notable activity against Candida albicans and Aspergillus niger researchgate.net.

Table 2: Antifungal Activity of Selected Thiazolidine Derivatives

| Compound/Derivative Class | Target Organism(s) | Activity/Metric | Reference |

| 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones | Lomentospora prolificans, Cryptococcus neoformans | Lower MIC than fluconazole | biorxiv.org |

| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Candida, Aspergillus, Cryptococcus, Dermatophytes | MIC: 0.0625-4 μg/mL | nih.gov |

| Thiazolidine derivative (e.g., 3k) | Candida albicans, Aspergillus niger | Significant activity (e.g., 14 mm ZOI, 64 µg/mL IC50) | researchgate.net |

Cardiovascular System Modulation

The this compound scaffold has also been investigated for its effects on the cardiovascular system. Research into specific derivatives, such as this compound-3-thiocarboxamides, has revealed potential cardiotonic properties. Studies have indicated that certain derivatives can exert positive inotropic effects, enhancing the force of heart muscle contraction. For instance, one derivative was found to exhibit potent and prolonged activity comparable to amrinone, a known cardiotonic agent, without causing significant adverse effects on heart rate or blood pressure jst.go.jpnih.gov. Beyond direct cardiotonic effects, the broader class of thiazolidinediones (TZDs), which share structural similarities, have been shown to positively influence vascular function by improving vasodilation, reducing inflammation in blood vessels, and decreasing plaque formation nih.gov.

Positive Inotropic Action and Cardiac Function Assessment

Positive inotropic agents are crucial in managing conditions characterized by weakened heart muscle contraction, such as heart failure. They work by increasing the force and speed of cardiac muscle contractions. Derivatives of this compound have demonstrated significant potential in this regard.

Research has focused on synthesizing various this compound-3-thiocarboxamides, which were subsequently evaluated for their positive inotropic activity. These studies utilized established models, including isolated guinea pig hearts and in vivo experiments with anesthetized dogs jst.go.jp. Notably, N-methyl-2-phenylthiazolidine-3-thiocarboxamides featuring ortho-substituents exhibited notable positive inotropic effects. Crucially, these effects were not antagonized by propranolol, suggesting a mechanism potentially independent of typical beta-adrenergic receptor blockade jst.go.jp.

A particular derivative, compound I67, identified as a 2-(2-(3-(4-phenylpiperazino)propoxy)phenyl) derivative, showed particularly promising results. It was found to possess more potent and longer-lasting cardiotonic activity compared to amrinone, a known positive inotropic agent. Furthermore, compound I67 maintained its efficacy without causing significant adverse effects on heart rate or blood pressure jst.go.jp.

Structure Activity Relationship Sar and Ligand Design for 2 Phenylthiazolidine Compounds

Elucidation of Structural Determinants for Biological Activity

The biological activity of 2-phenylthiazolidine derivatives is intricately linked to their three-dimensional structure. The orientation of the phenyl ring, the nature of substituents on this ring, the characteristics of any side chains, and the stereochemistry of the molecule all play crucial roles in how these compounds interact with their biological targets. Understanding these structural determinants is paramount for the rational design of new and improved therapeutic agents.

Impact of Phenyl Substituents on Efficacy

The phenyl ring at the 2-position of the thiazolidine (B150603) core is a key feature for the biological activity of many derivatives. Modifications to this aromatic ring have been shown to significantly modulate the pharmacological effects of these compounds. The electronic and steric properties of the substituents on the phenyl ring can influence the molecule's ability to bind to its target, as well as its pharmacokinetic properties.

Research into various classes of this compound derivatives has revealed that the presence and position of different functional groups on the phenyl ring can lead to a wide range of biological responses. For instance, in a series of 5-(substituted-benzylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-ones, the nature of the substituent on the benzylidene ring, which is an extension of the 2-phenyl concept, was found to be critical for their anticholinesterase, tyrosinase, and urease inhibition activities.

Similarly, studies on other thiazolidine derivatives have highlighted the importance of phenyl ring substitutions. For example, in a series of thiazolidine-2,4-dione derivatives, the introduction of various substituents on a phenyl ring attached to the thiazolidine core resulted in a range of antihyperglycemic activities. nih.gov While not directly this compound, these findings underscore the general principle that the electronic nature (electron-donating or electron-withdrawing) and the size of the substituents on the phenyl ring are critical determinants of biological efficacy.

The following table provides a conceptual illustration of how different substituents on the phenyl ring of a hypothetical this compound derivative might influence its biological activity, based on general principles observed in related compound series.

Table 1: Hypothetical Impact of Phenyl Substituents on the Biological Activity of a this compound Derivative

| Substituent (Position) | Electronic Effect | Steric Hindrance | Postulated Impact on Efficacy |

|---|---|---|---|

| -H (Unsubstituted) | Neutral | Low | Baseline activity |

| -Cl (para) | Electron-withdrawing | Moderate | Potentially increased activity due to enhanced binding interactions |

| -OCH3 (para) | Electron-donating | Moderate | May increase or decrease activity depending on the target's electronic requirements |

| -NO2 (para) | Strongly electron-withdrawing | Moderate | Could significantly enhance activity by forming strong interactions with the target |

| -CH3 (para) | Electron-donating | Moderate | May enhance activity through favorable hydrophobic interactions |

| -C(CH3)3 (para) | Electron-donating | High | May decrease activity due to steric clash with the binding site |

Role of Side Chain Length and Functional Groups

For example, in the development of neuraminidase inhibitors based on N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids, the variation of alkoxy side chains on the phenyl ring led to a range of inhibitory activities. researchgate.netnih.gov This suggests that the length and nature of these side chains are critical for optimal interaction with the enzyme's active site.

The introduction of different functional groups within a side chain can also lead to new interactions with the target, such as hydrogen bonds, ionic bonds, or hydrophobic interactions, thereby enhancing binding affinity and efficacy. The strategic incorporation of groups like amides, esters, or ethers can fine-tune the physicochemical properties of the compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Stereochemical Influences on Pharmacological Profiles

Chirality plays a pivotal role in the interaction of drugs with their biological targets, which are themselves chiral. This compound derivatives can possess at least one chiral center at the C2 position of the thiazolidine ring, and additional stereocenters can be introduced with further substitutions. The different stereoisomers (enantiomers or diastereomers) of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.

The synthesis of this compound-4-carboxylic acid from L-cysteine and benzaldehyde (B42025) derivatives often results in a mixture of diastereomers, specifically the cis-(2R, 4R) and trans-(2S, 2R) isomers. researchgate.netnih.gov It has been noted that the ratio of these isomers can be influenced by the solvent used during the synthesis. researchgate.net

Despite the recognized importance of stereochemistry, a significant gap exists in the literature regarding the specific pharmacological profiles of individual stereoisomers of this compound derivatives. Many studies report the synthesis and biological evaluation of these compounds as racemic or diastereomeric mixtures, with statements that the isomers could not be separated. researchgate.netnih.gov Consequently, there is a lack of data directly comparing the efficacy and potency of the individual enantiomers or diastereomers of most this compound compounds. This represents a critical area for future research to fully elucidate the SAR of this important class of molecules and to develop more selective and effective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. annalsofrscb.ro By identifying the key molecular properties that govern the activity of this compound derivatives, QSAR models can be powerful tools for predicting the efficacy of novel, unsynthesized compounds and for guiding the design of more potent analogues.

Predictive Models for Biological Activity

Both linear and non-linear models have been developed to predict the biological activity of this compound and related thiazolidine derivatives. Multiple Linear Regression (MLR) is a common technique used to build linear QSAR models. For instance, a QSAR study on N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acid derivatives as neuraminidase inhibitors developed several MLR models, with one penta-parametric linear equation showing a high correlation coefficient (r²) of 0.98, indicating a strong agreement between the observed and predicted activities. researchgate.netnih.gov

Non-linear approaches, such as Gene Expression Programming (GEP), can capture more complex relationships between molecular descriptors and biological activity. A study on 2-phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives as potential agents against osteosarcoma found that a non-linear GEP model (R² = 0.839 for the training set) outperformed a linear model, demonstrating greater consistency with experimental values. annalsofrscb.ro

The predictive power of a QSAR model is typically assessed through statistical parameters such as the squared correlation coefficient (R²), which measures the goodness of fit, and the cross-validated squared correlation coefficient (Q²), which assesses the model's predictive ability.

Table 2: Comparison of Predictive QSAR Models for Thiazolidine Derivatives

| Compound Series | Modeling Technique | Key Statistical Parameter | Reference |

|---|---|---|---|

| N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids | Multiple Linear Regression (MLR) | r² = 0.98 | researchgate.net, nih.gov |

| 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives | Gene Expression Programming (GEP) | R² = 0.839 (training set) | annalsofrscb.ro |

| 5-(substituted benzylidene) Thiazolidine-2,4-diones | Multiple Linear Regression (MLR) | R² = 0.887 | nih.gov |

Molecular Descriptors in SAR Analysis

The foundation of any QSAR model is the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. Descriptors can be broadly categorized into several classes, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Geometric descriptors: These describe the three-dimensional shape and size of the molecule.

Physicochemical descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP), which is a measure of lipophilicity, and molar refractivity (MR), which relates to the molecule's volume and polarizability.

In QSAR studies of this compound and related derivatives, a variety of descriptors have been found to be important for predicting biological activity. For example, in the study of N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids, descriptors such as logP, HOMO energy, polarization, molecular weight, and hydration energy were calculated. researchgate.netnih.gov Another QSAR study on 5-(substituted benzylidene) thiazolidine-2,4-diones identified molecular volume (MV), molecular refractivity (MR), and Mulliken charges on specific carbon atoms (qC2 and qC3) as significant descriptors. nih.gov

The selection of relevant descriptors is a critical step in building a robust and predictive QSAR model. It provides insights into the molecular features that are either favorable or detrimental to the desired biological activity, thereby guiding the rational design of new compounds with improved efficacy.

Table 3: Common Molecular Descriptors Used in QSAR Analysis of Thiazolidine Derivatives

| Descriptor | Type | Represents |

|---|---|---|

| logP | Physicochemical | Lipophilicity, important for membrane permeability |

| Molecular Weight (MW) | Physicochemical | Size of the molecule |

| HOMO Energy | Electronic | Electron-donating ability |

| LUMO Energy | Electronic | Electron-accepting ability |

| Molar Refractivity (MR) | Physicochemical | Molecular volume and polarizability |

| Molecular Volume (MV) | Geometric | Three-dimensional size of the molecule |

| Hydration Energy | Physicochemical | Interaction with water, affecting solubility |

| Polarization | Electronic | Deformation of the electron cloud in an electric field |

Ligand Design Principles for Enhanced Selectivity and Potency

The strategic design of ligands based on the this compound scaffold is a cornerstone in the development of novel therapeutic agents with improved selectivity and potency. Medicinal chemists employ a variety of principles to rationally modify this core structure, aiming to optimize its interaction with specific biological targets.

Rational Design of this compound Analogues

The rational design of this compound analogues involves a systematic exploration of how structural modifications to the core scaffold influence biological activity. This process is guided by an understanding of the target's binding site and the physicochemical properties of the ligand. Key strategies in the rational design of these analogues include the targeted modification of both the phenyl ring and the thiazolidine core to enhance interactions with the biological target and improve pharmacokinetic properties.

A significant focus of rational design is the substitution pattern on the 2-phenyl ring. The introduction of various functional groups at different positions of the phenyl ring can dramatically alter a compound's potency and selectivity. For instance, in the development of tyrosinase inhibitors, it has been demonstrated that the presence and position of substituents on the phenyl ring are critical for inhibitory activity. One study systematically synthesized a series of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives and evaluated their ability to inhibit mushroom tyrosinase. The results highlighted that specific substitution patterns lead to enhanced inhibitory effects. nih.gov

For example, the analogue (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid exhibited significant inhibition of L-DOPA oxidase activity, demonstrating that the dimethoxy substitution pattern on the phenyl ring is favorable for this particular biological target. nih.gov This underscores the principle that even subtle changes to the electronic and steric properties of the phenyl ring can lead to substantial differences in biological outcomes.

Moreover, computational modeling and quantitative structure-activity relationship (QSAR) studies play a pivotal role in the rational design process. These in silico methods allow for the prediction of how different structural modifications will affect a compound's activity before synthesis, thereby streamlining the drug discovery process. By analyzing the relationship between the structural features of a series of this compound analogues and their biological activity, researchers can identify key molecular descriptors that correlate with potency and selectivity. This information is then used to design new analogues with a higher probability of success.

Development of Lead Molecules from this compound Scaffolds

The this compound scaffold serves as a valuable starting point, or "scaffold," for the development of lead molecules in drug discovery. A lead molecule is a compound that has shown promising activity towards a particular biological target and has the potential for further optimization to become a drug candidate. The development of lead molecules from this scaffold involves iterative cycles of design, synthesis, and biological testing to improve its drug-like properties.

The initial identification of a this compound derivative with a desired biological activity often comes from high-throughput screening or from the rational design approaches mentioned previously. Once a hit compound is identified, the process of lead optimization begins. This involves making targeted chemical modifications to the hit molecule to enhance its potency, selectivity, and pharmacokinetic profile, while minimizing any potential toxicity.

An example of the development of lead molecules from this scaffold can be seen in the discovery of novel anticancer agents. Researchers have synthesized and evaluated series of this compound derivatives for their cytotoxic effects against various cancer cell lines. Through these studies, specific analogues have emerged as lead compounds with significant potency and selectivity. The structure-activity relationship data gathered from these initial series then guides the synthesis of further refined analogues with improved therapeutic potential.

The versatility of the this compound scaffold allows for the introduction of a wide range of substituents at various positions, providing a rich chemical space for exploration during lead optimization. For instance, modifications can be made not only to the 2-phenyl ring but also to the nitrogen and other positions of the thiazolidine ring, leading to the generation of diverse chemical libraries. This structural flexibility is a key advantage in the development of lead molecules, as it allows for the fine-tuning of the compound's properties to meet the stringent requirements for a successful drug candidate.

The following interactive table provides a summary of rationally designed this compound analogues and their reported biological activities, illustrating the principles of ligand design in action.

| Compound | Substituent on Phenyl Ring | Biological Target/Activity | Potency (IC50/EC50) |

|---|---|---|---|

| (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid | 2,4-dimethoxy | Tyrosinase (L-DOPA oxidase) | 66.47% inhibition at 20 µM |

| Compound 22 (a 2,4-dioxothiazolidine derivative) | Varies | VEGFR-2 | 0.079 ± 0.003 µM |

| Compound 20 (a 2,4-dioxothiazolidine derivative) | mono-chloro and di-chloro | VEGFR-2 | 0.210 ± 0.009 µM |

| Compound 24 (a 2,4-dioxothiazolidine derivative) | mono-chloro and di-chloro | VEGFR-2 | 0.203 ± 0.009 µM |

Computational and in Silico Investigations of 2 Phenylthiazolidine

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to another (the receptor, typically a protein) to form a stable complex. It is widely employed in drug discovery to screen potential drug candidates and understand their binding modes.

Studies involving derivatives of 2-phenylthiazolidine, particularly thiazolidine-4-carboxamides and thiazolidine-4-carboxylic acids, have demonstrated significant potential as inhibitors of enzymes like tyrosinase and targets such as Bcl-2. These investigations have quantified binding affinities and identified the types of interactions involved.

For instance, in studies targeting mushroom tyrosinase (PDB ID: 2Y9X), various thiazolidine (B150603) derivatives exhibited strong binding affinities. Compound 3c, a derivative of 2-(substituted phenyl)thiazolidine-4-carboxamide, displayed the highest binding affinity at -8.4 Kcal/mol. This is notably stronger than the reference inhibitor, Kojic acid, which showed an affinity of -5.5 Kcal/mol ( mdpi.com, researchgate.net, nih.gov, nih.gov). Other derivatives showed binding affinities ranging from -6.9 Kcal/mol ( mdpi.com, nih.gov). The interactions predominantly consist of hydrogen bonds and hydrophobic interactions, which are crucial for stabilizing the ligand-protein complex ( mdpi.com, researchgate.net, nih.gov, nih.gov).

In a separate study targeting Bcl-2, an amide thiazolidine derivative (compound A8) achieved a docking score of -7.6 Kcal/mol ( researchgate.net). Furthermore, research on thiazolidine-2-thione derivatives as xanthine (B1682287) oxidase inhibitors reported a binding affinity of -10.3 kcal/mol for compound 6k, significantly higher than the parent thiazolidine-2-thione (-6.68 kcal/mol) ( plos.org).

Table 1: Representative Molecular Docking Binding Affinities of Thiazolidine Derivatives with Target Proteins

| Compound Name / Type | Target Protein | Binding Affinity (Kcal/mol) | Primary Interaction Types | Reference(s) |

| Kojic Acid | Mushroom Tyrosinase (2Y9X) | -5.5 | (Not specified) | mdpi.com, nih.gov |

| Compound 1e / 3e | Mushroom Tyrosinase (2Y9X) | -6.9 | (Not specified) | mdpi.com, nih.gov |

| Compound 3c | Mushroom Tyrosinase (2Y9X) | -8.4 | Hydrogen bonds, Hydrophobic | mdpi.com, researchgate.net, nih.gov, nih.gov |

| Compound A8 (Amide Thiazolidine) | Bcl-2 (6GL8) | -7.6 | (Not specified) | researchgate.net |

| Thiazolidine-2-thione | Xanthine Oxidase (3ETR) | -6.68 | Hydrogen bonds | plos.org |

| Compound 6k (Thiazolidine-2-thione deriv.) | Xanthine Oxidase (3ETR) | -10.3 | Hydrogen bonds, Hydrophobic pockets | plos.org |

Molecular docking studies also pinpoint specific amino acid residues within the protein's active site that are critical for ligand binding. These residues often form hydrogen bonds, hydrophobic contacts, or electrostatic interactions with the ligand, contributing significantly to the binding affinity and specificity.

In the case of mushroom tyrosinase (PDB ID: 2Y9X), key amino acid residues identified as being involved in interactions with thiazolidine derivatives include His244, Glu256, Asn260, residues 279–282, and Ala286 ( mdpi.com, nih.gov). Other reported residues within the active site are Val283, His263, and Phe264 ( researchgate.net, nih.gov). The distances of these interactions typically range from 1.93 Å to 5.70 Å ( mdpi.com, nih.gov).

For xanthine oxidase (3ETR), compound 6k formed hydrogen bonds with residues Gly260, Glu263, Ile264, and Ser347, with interaction distances between 2.11 Å and 2.72 Å. The parent compound, thiazolidine-2-thione, formed a hydrogen bond with Thr262 at a distance of 1.97 Å ( plos.org).

Table 2: Key Amino Acid Residues in Mushroom Tyrosinase Active Site Involved in Ligand Interactions

| Amino Acid Residue | Interaction Type(s) (if specified) | Distance Range (Å) | Reference(s) |

| His244 | (Unspecified) | 1.93 – 5.70 | mdpi.com, nih.gov |

| Glu256 | (Unspecified) | 1.93 – 5.70 | mdpi.com, nih.gov |

| Asn260 | (Unspecified) | 1.93 – 5.70 | mdpi.com, nih.gov |

| Residues 279–282 | (Unspecified) | 1.93 – 5.70 | mdpi.com, nih.gov |

| Ala286 | (Unspecified) | 1.93 – 5.70 | mdpi.com, nih.gov |

| Val283 | (Unspecified) | Not specified | researchgate.net, nih.gov |

| His263 | (Unspecified) | Not specified | researchgate.net, nih.gov |

| Phe264 | (Unspecified) | Not specified | researchgate.net, nih.gov |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a temporal perspective on molecular interactions, allowing researchers to study the dynamic behavior, conformational changes, and stability of ligand-protein complexes over time. These simulations are crucial for understanding how a ligand interacts with its target under more realistic physiological conditions.

MD simulations are employed to investigate the flexibility and conformational landscape of protein-ligand complexes. By tracking the positions of atoms over time, these simulations can reveal how a ligand influences the protein's structure and vice versa. Metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are commonly used to quantify these dynamic changes. For example, in studies involving various protein targets, MD simulations have shown that ligand binding can lead to stable poses after a few nanoseconds of simulation ( mdpi.com). Analysis of RMSD values for protein-flavonoid complexes, for instance, indicated that certain compounds like formononetin, idaein, and neohesperidin (B1678168) achieved more stable conformational states, exhibiting lower average RMSD values (around 2.25-2.28 Å) compared to others ( mdpi.com). Furthermore, MD simulations can reveal how mutations in a protein might affect its conformational dynamics, potentially leading to structural destabilization ( rsc.org).

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of atoms, molecules, and condensed phases ( researchgate.net, wikipedia.org). It allows for the calculation of various molecular properties, including optimized geometries, electronic energies, charge distributions, and frontier molecular orbital energies (HOMO/LUMO) ( researchgate.net, ekb.eg, scispace.com).

List of Compounds Mentioned:

this compound

Thiazolidine

2-(Substituted Phenyl)thiazolidine-4-carboxamide derivatives (e.g., 3c, 3d, 1c, 1d, 2d, 3e)

Tyrosine

L-DOPA

N-phenylthiourea

Kojic acid

Ascorbic acid

Isoniazid

Amide thiazolidine derivatives (e.g., compound A8)

Xanthone derivatives

Thiazolidine-4-carboxylic acid

Thiazolidine-2-thione derivatives (e.g., compound 6k)

Mushroom Tyrosinase (PDB ID: 2Y9X)

Bcl-2 (PDB ID: 6GL8)

Xanthine Oxidase (PDB ID: 3ETR)

Abl kinase

Src kinase

c-Kit

Lck

SIK2 inhibitors (HG-9-91-01, KIN112, MRT67307, MRT199665)

PD-L1

Flavonoids (formononetin, idaein, neohesperidin, ginkgetin, diosmin, theaflavin)

HIV-1 gp120

CD4

Plectasin

Lipid II

Tau tubulin kinase 2 (TTBK2)

mPGES-1

Glutathione (GSH)

Electronic Properties and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method widely employed to elucidate the electronic structure and predict the reactivity of organic molecules researchgate.netresearchgate.netjmcs.org.mx. Through DFT calculations, various global and local reactivity descriptors can be derived, offering insights into a molecule's chemical behavior. These descriptors include:

Ionization Potential (IP): The energy required to remove an electron from the highest occupied molecular orbital (HOMO) researchgate.netresearchgate.netdergipark.org.trajchem-a.com. A lower IP generally indicates a greater tendency to lose electrons.

Electron Affinity (EA): The energy change when an electron is added to the lowest unoccupied molecular orbital (LUMO) researchgate.netresearchgate.netdergipark.org.trajchem-a.com. A higher EA suggests a greater tendency to accept electrons.

Chemical Potential (μ): Related to the average of IP and EA, it indicates the ease with which a molecule can donate or accept electrons researchgate.netresearchgate.netdergipark.org.trajchem-a.com.

Chemical Hardness (η): A measure of resistance to deformation of the electron cloud. A higher hardness generally correlates with greater kinetic stability researchgate.netresearchgate.netjmcs.org.mxdergipark.org.trajchem-a.com.

Global Softness (σ): The inverse of chemical hardness, indicating the ease with which a molecule can be polarized researchgate.netresearchgate.net.

Electronegativity (χ): The tendency of an atom or molecule to attract electrons towards itself researchgate.netresearchgate.netdergipark.org.trajchem-a.com.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons, often calculated as μ²/2η researchgate.netresearchgate.netdergipark.org.tr.

Studies on various thiazolidine derivatives have utilized these descriptors to understand structure-activity relationships (SAR) researchgate.netresearchgate.netresearchgate.net. For instance, calculations on bis(N-substituted phenylthiazolidine-4-amide) derivatives have reported values for energy gap (Eg), chemical hardness (η), and global softness (σ) researchgate.netresearchgate.net.

Table 1: Common DFT Reactivity Descriptors and Their Significance

| Descriptor | Symbol | Significance |

| Ionization Potential | IP | Ease of electron removal; related to HOMO energy. |

| Electron Affinity | EA | Ease of electron addition; related to LUMO energy. |

| Chemical Potential | μ | Average of IP and EA; indicates electron donating/accepting capability. |

| Chemical Hardness | η | Resistance to electron cloud deformation; indicates kinetic stability. |

| Global Softness | σ | Inverse of hardness; indicates susceptibility to polarization. |

| Electronegativity | χ | Tendency to attract electrons. |

| Electrophilicity | ω | Ability to accept electrons; indicates electrophilic strength. |

Molecular Electrostatic Potential (MEP) is another crucial descriptor derived from DFT calculations. MEP maps visualize the distribution of electron density around a molecule, highlighting regions that are electron-rich (negative potential, typically red) and electron-deficient (positive potential, typically blue) researchgate.netuni-muenchen.decomputabio.comias.ac.in. These maps are invaluable for predicting sites of nucleophilic and electrophilic attack, understanding intermolecular interactions, and rationalizing molecular recognition processes, such as drug-target binding researchgate.netuni-muenchen.decomputabio.com.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, posits that the most significant interactions in chemical reactions occur between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species researchgate.netimperial.ac.ukwikipedia.org. The HOMO represents the region of highest electron density and is associated with electron donation, while the LUMO represents the region of lowest electron density and is associated with electron acceptance researchgate.netwikipedia.orgmalayajournal.orgmdpi.com.

The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from FMO analysis. A smaller energy gap generally correlates with higher molecular reactivity and lower kinetic stability, indicating that the molecule is more prone to undergo chemical transformations ajchem-a.commalayajournal.orgmdpi.comirjweb.com. Conversely, a larger gap suggests greater stability and lower reactivity. Studies on various thiazolidine derivatives have calculated these energy levels to understand their electronic properties and potential reactivity researchgate.netmalayajournal.orgmdpi.com. For example, FMO analysis of bis(N-substituted phenylthiazolidine-4-amide) derivatives has been conducted to correlate electronic properties with biological activity researchgate.net.

Table 2: Key Frontier Molecular Orbitals and Their Role

| Orbital | Acronym | Significance |

| Highest Occupied Molecular Orbital | HOMO | Highest energy orbital occupied by electrons; electron donor region. |

| Lowest Unoccupied Molecular Orbital | LUMO | Lowest energy orbital that is unoccupied; electron acceptor region. |

| HOMO-LUMO Energy Gap | ΔE | Difference between LUMO and HOMO energies; indicates reactivity and stability. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional structural and chemical features of a molecule that are necessary for its biological activity. These features can include hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and charged groups ijrpr.commdpi.comproceedings.sciencepeerj.com. A pharmacophore model serves as a template to search large chemical databases for novel compounds possessing similar essential features, thereby guiding the discovery of new bioactive molecules ijrpr.commdpi.comproceedings.science.

Virtual screening (VS) is a computational technique that utilizes these pharmacophore models, along with other methods like molecular docking, to rapidly sift through vast libraries of chemical compounds and identify potential drug candidates that are likely to interact with a specific biological target wikipedia.orgnih.goveuropa.eu. This process significantly reduces the number of compounds that require experimental synthesis and testing, accelerating the early stages of drug discovery.

While specific studies focusing exclusively on this compound as the primary scaffold for pharmacophore modeling and virtual screening to discover novel derivatives are not extensively detailed in the provided search results, the broader thiazolidine class has been explored. For instance, pharmacophore models have been developed for various thiazolidine derivatives to identify inhibitors for targets like carbonic anhydrase IX imperial.ac.uk and Plasmodium falciparum 5-aminolevulinate synthase frontiersin.org. The principles of pharmacophore modeling and virtual screening, as described in general reviews ijrpr.commdpi.comwikipedia.orgnih.goveuropa.eu, are directly applicable to exploring the potential of the this compound scaffold for new drug discovery efforts.

Pharmacophore modeling aims to distill the critical structural requirements for a molecule to exert a specific biological effect. By analyzing known active compounds, key features are mapped in 3D space, defining a pharmacophore hypothesis. This hypothesis then acts as a query to screen databases for new molecules containing these essential features, irrespective of their core scaffold ijrpr.commdpi.com. For thiazolidine derivatives, studies have identified features such as specific hydrogen bonding patterns, hydrophobic interactions, and the presence of certain functional groups as critical for activity against various targets frontiersin.orgresearchgate.netresearchgate.net.

Virtual screening, often employing pharmacophore models or structure-based docking, can predict novel compounds with desired biological activities. By screening libraries of compounds against a target or using a pharmacophore model, potential lead molecules can be identified. For the this compound scaffold, this approach could involve generating virtual libraries of substituted 2-phenylthiazolidines and screening them against relevant biological targets to predict novel bioactive derivatives. Tools like PyRx facilitate such virtual screening processes sourceforge.io.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a critical component of modern drug discovery, aiming to forecast a compound's pharmacokinetic and toxicological behavior before extensive experimental evaluation. This process helps identify potential liabilities early on, thereby reducing the risk of late-stage failures gjpb.desapub.orgayushcoe.insygnaturediscovery.comscbdd.combhsai.org.

Several computational tools and methodologies are available for predicting ADMET properties ayushcoe.insygnaturediscovery.comscbdd.comupb.ro. These include:

Lipinski's Rule of Five (Ro5): A set of guidelines used to assess the drug-likeness of a compound, predicting its oral bioavailability. Key parameters include molecular weight (≤ 500 Da), lipophilicity (logP ≤ 5), number of hydrogen bond donors (≤ 5), and number of hydrogen bond acceptors (≤ 10) gjpb.denih.govscielo.br.

Absorption: Predictions often focus on parameters like Caco-2 permeability, Human Intestinal Absorption (HIA), and Blood-Brain Barrier (BBB) penetration gjpb.deplos.org. High HIA values (>80%) suggest good membrane permeation plos.org.

Distribution: Plasma protein binding and volume of distribution are key parameters assessed nih.govmdpi.com.

Metabolism: Prediction of sites of metabolism and interaction with cytochrome P450 (CYP) enzymes is crucial sygnaturediscovery.combhsai.org.

Excretion: While less commonly detailed in general in silico studies, renal clearance and biliary excretion can be predicted.

Toxicity: Predictions for mutagenicity, carcinogenicity, and hERG channel blockage are vital for safety assessment gjpb.debhsai.org.

Studies on thiazolidine derivatives have frequently employed these in silico methods. For instance, ADMET predictions for various thiazolidine-based compounds have indicated favorable drug-like properties, good oral bioavailability, and acceptable pharmacokinetic profiles frontiersin.orgplos.orgvulcanchem.comnih.govresearchgate.netnih.govscirp.orgnih.gov. Specifically, the compound 2-(3-(Trifluoromethyl)phenyl)thiazolidine was noted to have a predictive ADMET profile suggesting drug-like properties vulcanchem.com. These predictions, while not a substitute for experimental validation, provide a valuable early assessment of a compound's potential for therapeutic development.

Table 3: Common ADMET Parameters and Their General Significance

| Parameter | Typical Desired Range/Value | Significance |

| Molecular Weight | ≤ 500 Da (Lipinski's Rule) | Affects absorption and distribution. |

| LogP (Lipophilicity) | 1-5 (Lipinski's Rule) | Influences absorption, distribution, and membrane permeability. |

| Hydrogen Bond Donors | ≤ 5 (Lipinski's Rule) | Affects solubility and binding interactions. |

| Hydrogen Bond Acceptors | ≤ 10 (Lipinski's Rule) | Affects solubility and binding interactions. |

| Rotatable Bonds | ≤ 10 (Veber's Rule) | Influences conformational flexibility and oral bioavailability. |

| Polar Surface Area (PSA) | < 140 Ų (Veber's Rule) | Affects membrane permeability and absorption. |

| Human Intestinal Absorption (HIA) | > 80% | Indicates good absorption across the intestinal membrane. |

| Blood-Brain Barrier (BBB) | Negative value or low positive value (predictive) | Indicates limited or no penetration into the central nervous system. |

| Plasma Protein Binding | Typically < 90% | Influences the free fraction of the drug available for distribution and action. |

| hERG Inhibition | Low likelihood of inhibition (non-toxic) | Crucial for predicting cardiac safety; inhibition can lead to QT prolongation. |

Drug-likeness and Lipinski's Rule of Five Compliance

The assessment of a compound's "drug-likeness" is a critical step in the early stages of drug discovery. It aims to predict whether a molecule possesses the necessary physicochemical properties for successful oral bioavailability and pharmacokinetic behavior. Lipinski's Rule of Five (Ro5) serves as a widely adopted guideline for this assessment, providing a set of empirical parameters derived from the analysis of existing orally active drugs sygnaturediscovery.comgalchimia.comlindushealth.com. These parameters include:

Molecular Weight (MW): Less than 500 Daltons (Da).

Octanol-Water Partition Coefficient (Log P): Less than 5.

Hydrogen Bond Donors (HBD): No more than 5.

Hydrogen Bond Acceptors (HBA): No more than 10.

A molecule is generally considered to have favorable drug-like properties if it adheres to at least three of these four criteria drugbank.com. While not an absolute determinant, compliance with the Ro5 increases the probability of a compound exhibiting good absorption, distribution, metabolism, and excretion (ADME) characteristics lindushealth.comscielo.br.

Physicochemical Properties of this compound

In silico analysis of this compound has provided computed values for key physicochemical properties relevant to drug-likeness and Lipinski's Rule of Five. These predicted values offer an initial assessment of its potential as a drug candidate.

| Property Name | Predicted Value | Unit | Lipinski's Rule of Five Compliance | Reference |

| Molecular Weight | 165.26 | g/mol | Yes (< 500) | nih.gov |

| XLogP3 (Log P) | 1.5 | Yes (< 5) | nih.gov | |

| Hydrogen Bond Donor Count | 1 | Yes (≤ 5) | nih.gov | |

| Hydrogen Bond Acceptor Count | 2 | Yes (≤ 10) | nih.gov | |

| Polar Surface Area (PSA) | 37.3 | Ų | N/A (not part of Ro5) | nih.gov |

| Rotatable Bonds | 2 | Yes (< 10) | vulcanchem.com |

Note: Some sources provide slightly different computed values. The values presented here are representative of common in silico predictions.

Analysis of Compliance:

Based on the computed physicochemical properties, this compound demonstrates strong compliance with Lipinski's Rule of Five. Its molecular weight of 165.26 g/mol is well below the 500 Da threshold. The predicted XLogP3 value of 1.5 indicates a moderate lipophilicity, comfortably within the < 5 limit, suggesting a balance between aqueous solubility and membrane permeability. Furthermore, the compound possesses one hydrogen bond donor and two hydrogen bond acceptors, both of which are within the acceptable limits of ≤ 5 and ≤ 10, respectively. The calculated polar surface area (PSA) of 37.3 Ų is also within a range generally associated with good cell membrane permeability lindushealth.com. The presence of two rotatable bonds further supports its potential for favorable oral bioavailability.

These in silico findings suggest that this compound exhibits favorable drug-like properties according to Lipinski's Rule of Five. This compliance indicates a good starting point for further investigation into its therapeutic potential, as it is likely to possess characteristics conducive to oral absorption and distribution within the body.

Coordination Chemistry and Materials Science Applications

2-Phenylthiazolidine as a Ligand in Metal Complexation